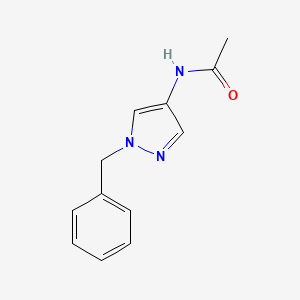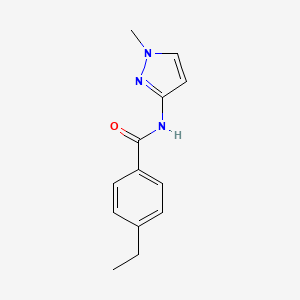
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide, also known as CTMP, is a synthetic compound that belongs to the pyrazole class of chemicals. It was first synthesized in the early 2000s and has since gained attention for its potential applications in scientific research.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. By blocking the activity of these enzymes, N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide can alter the behavior of cells and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its specificity for certain protein kinases, which allows for more targeted studies of cellular signaling pathways. However, one limitation is that N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide may not be effective in all types of cells or under all experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide, including the development of more specific inhibitors of protein kinases and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide and its effects on cellular signaling pathways.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide involves several steps, including the reaction of 3-chloro-2-methylbenzoyl chloride with 1,3,5-trimethylpyrazole to form the intermediate 3-chloro-2-methylphenyl-1,3,5-trimethylpyrazolyl ketone. This intermediate is then converted to N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide through a reaction with ammonia and subsequent purification steps.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been used in a variety of scientific research applications, including as a tool for studying the role of protein kinases in cellular signaling pathways. It has also been used as a potential treatment for various diseases, such as cancer and Alzheimer's disease, due to its ability to inhibit the activity of certain enzymes.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-8-11(15)6-5-7-12(8)16-14(19)13-9(2)17-18(4)10(13)3/h5-7H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQGGJWNVCHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)




![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)


